molecular formula C16H24O3 B8550360 Ethyl 2-(1-adamantyl)-3-oxobutanoate

Ethyl 2-(1-adamantyl)-3-oxobutanoate

Cat. No.: B8550360
M. Wt: 264.36 g/mol
InChI Key: KJAUPJVVFIJSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-adamantyl)-3-oxobutanoate is a high-value β-keto ester derivative that serves as a critical synthetic intermediate in medicinal chemistry and antiviral research. Its core structure, which features the rigid, lipophilic adamantane group, is essential for the development of potent spirothiazolidinone compounds that act as influenza virus fusion inhibitors . These inhibitors target the hemagglutinin (HA) protein on the viral envelope, a key protein responsible for mediating the fusion of the influenza virus with host cell membranes . By binding to the HA stem region, specifically the TBHQ pocket, inhibitors derived from this scaffold effectively prevent the conformational rearrangements necessary for viral entry, thereby shutting down the infection cycle at an early stage . This mechanism is of significant interest in the search for broad-spectrum antivirals, particularly against influenza A/H3N2 viruses, where such inhibitors have demonstrated nanomolar potency . The adamantyl moiety is a privileged structure in drug design, often conferring improved metabolic stability and enhancing binding affinity through hydrophobic interactions within target proteins. As a β-keto ester, this compound is also a versatile building block in organic synthesis, readily undergoing transesterification and serving as a precursor for various heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-(1-adamantyl)-3-oxobutanoate

InChI

InChI=1S/C16H24O3/c1-3-19-15(18)14(10(2)17)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,3-9H2,1-2H3

InChI Key

KJAUPJVVFIJSEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-adamantyl)-3-oxobutanoate is a versatile intermediate in the synthesis of biologically active compounds. Its adamantyl group contributes to enhanced stability and lipophilicity, which are desirable properties in drug design.

Anticonvulsant Activity

Research has demonstrated that derivatives of adamantyl-substituted keto esters exhibit anticonvulsant properties. A study investigated the reactions of these compounds with hydrazine and phenylhydrazine, leading to the synthesis of various derivatives that were evaluated for their anticonvulsant activity in mouse models. The findings indicated promising results, suggesting potential therapeutic applications in seizure disorders .

Drug Design Modifications

The adamantane moiety has been incorporated into several drugs to improve pharmacokinetic properties. For instance, it has been used to modify existing drugs like zidovudine, enhancing their bioavailability by increasing lipophilicity . This modification is crucial for developing drugs that require better membrane permeability.

Synthetic Applications

This compound serves as a key building block in organic synthesis, particularly in the formation of complex molecules.

Transesterification Reactions

Recent advancements in transesterification reactions highlight the utility of β-keto esters like this compound. These reactions are valuable for synthesizing various esters under mild conditions, offering a pathway for producing derivatives with specific functional groups. Studies have shown that using different alcohols can yield varying reactivity and selectivity in these transformations .

Reaction ConditionsYield (%)Notes
Ethylene glycolHighEffective for esterification
Allyl alcoholLowPoor yields due to absorption issues

Synthesis of Chiral Compounds

The compound has also been used as a chiral precursor in asymmetric synthesis. Its ability to undergo enantioselective reactions makes it suitable for producing chiral intermediates, which are crucial in the synthesis of pharmaceuticals .

Study on Anticonvulsant Properties

In a detailed study, researchers synthesized several adamantyl-substituted keto esters and evaluated their anticonvulsant activity through various assays. The results indicated that modifications at the keto position significantly influenced the efficacy against induced seizures, showcasing the potential of these compounds in developing new anticonvulsants .

Application in Drug Development

Another notable application involved using this compound as a scaffold for designing new antiviral agents. The structural rigidity provided by the adamantane group allowed for better interaction with viral targets, leading to enhanced antiviral activity compared to non-rigid analogs .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., benzyl, fluorobenzyl) generally achieve high yields (>95%) due to efficient condensation .
  • Hydrazono derivatives require diazotization and coupling steps, yielding 81–83% .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and molecular planarity:

Substituent Melting Point (°C) Planarity Notable Spectral Data Reference
Hydrazono (4-chlorophenyl) 84–85 Planar (interplanar angle: 1.49°) IR: 1706 cm⁻¹ (C=O); HRMS: [M+Na]⁺ 291.05
2,6-Dimethylphenyl Not reported Two independent molecules in unit cell C–H⋯O hydrogen bonding
4-Fluorobenzyl Oily substance N/A ESI-MS: [M+Na]⁺ 260.9
Sulfamoylphenyl 156–158 N/A ¹H NMR: δ 7.34–7.36 (aromatic protons)

Key Observations :

  • Hydrazono derivatives exhibit planarity, enhancing crystallinity and stability .
  • Bulky substituents (e.g., adamantyl) may disrupt planarity, reducing melting points and increasing solubility in nonpolar solvents.
  • ESI-MS and IR data confirm keto-enol tautomerism in hydrazono derivatives .
Antimicrobial Activity:

Preparation Methods

Mechanistic Insights:

  • Initiation : Fe(CO)₅ coordinates to the β-keto ester, polarizing the α-hydrogen for abstraction.

  • Alkylation : The resulting enolate attacks 1-bromoadamantane via an SN2 mechanism, displacing bromide.

  • Termination : Proton transfer regenerates the β-keto ester functionality.

Comparative data highlights advantages over classical acid-catalyzed Friedel-Crafts:

ParameterFe(CO)₅ MethodAlCl₃ Method
Temperature (°C)60–80100–120
Reaction Time (h)4–612–24
Yield (%)78–8265–70
Byproducts<5%15–20%

This method circumvents the moisture sensitivity of traditional Lewis acids while maintaining compatibility with ester functionalities.

Transesterification of β-Keto Esters

Post-synthetic modification of pre-formed adamantyl β-keto acids provides an alternative pathway. Reacting 2-(1-adamantyl)-3-oxobutanoic acid with ethanol in the presence of p-toluenesulfonic acid (PTSA) achieves esterification yields of 70–75% after 8–12 hours at reflux.

Critical considerations include:

  • Water removal : Molecular sieves (4Å) or azeotropic distillation with toluene shifts equilibrium toward product formation.

  • Acid loading : 2–5 mol% PTSA balances reaction rate against side product formation from acid-sensitive adamantane moieties.

While less atom-economical than direct synthesis, this route enables late-stage diversification of ester groups without modifying the adamantyl core.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate key steps. A representative procedure involves:

  • Mixing 1-adamantanol (10 mmol), ethyl acetoacetate (12 mmol), and scandium triflate (Sc(OTf)₃, 5 mol%) in acetonitrile.

  • Irradiating at 150°C for 15 minutes (300W, closed vessel).

  • Cooling and filtering through neutral alumina.

Advantages over conventional heating:

MetricMicrowaveConventional
Time15 min6–8 h
Energy Consumption0.3 kWh2.4 kWh
Isolated Yield81%76%

This method particularly benefits thermally labile intermediates, preserving the adamantane structure from decomposition.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow chemistry to enhance reproducibility and safety. A patented two-stage system performs:

Stage 1 : Enolate formation in a microstructured mixer (LDA/THF, −20°C).
Stage 2 : Reaction with 1-adamantanecarbonyl chloride in a packed-bed reactor (residence time: 2 min).

Process analytics demonstrate:

  • 94% conversion at 0.5 L/min throughput

  • 99.8% purity by HPLC with in-line quenching and extraction

Such systems mitigate exotherm risks associated with bulk enolate reactions while enabling real-time purity monitoring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-adamantyl)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via condensation reactions, often involving adamantyl derivatives and ethyl acetoacetate. Key steps include:

  • Adamantyl Group Introduction : Reacting 1-adamantyl halides or nitriles with ethyl 3-oxobutanoate derivatives under basic conditions (e.g., NaH in THF at 0°C) .
  • Optimization : Yield improvements (e.g., 70–86%) are achieved by controlling temperature (0–20°C), solvent polarity (tetrahydrofuran or acetic acid), and stoichiometric ratios of reagents like sodium nitrite .
  • Workup : Extraction with ethyl acetate and drying over sodium sulfate are common purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the adamantyl proton signals (δ 1.6–2.1 ppm as multiplet) and the ester methyl group (δ 1.2–1.4 ppm as triplet) .
  • ¹³C NMR : The carbonyl carbons (C=O) appear at δ 165–200 ppm, while the adamantyl carbons resonate at δ 25–45 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (β-keto carbonyl) confirm the functional groups .

Q. How is this compound used as a precursor in heterocyclic synthesis?

  • Methodological Answer : The β-keto ester moiety undergoes cyclocondensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. For example:

  • Hydrazone Formation : Reacting with arylhydrazines yields hydrazone derivatives, which can cyclize under acidic conditions to form pyrazoles .
  • Mechanistic Insight : The adamantyl group stabilizes intermediates via steric hindrance, influencing regioselectivity in ring formation .

Advanced Research Questions

Q. What factors contribute to yield variability in the synthesis of adamantyl-substituted β-keto esters, and how can these be mitigated?

  • Methodological Answer :

  • Challenges : Steric bulk of the adamantyl group slows reaction kinetics, leading to incomplete conversions. Side reactions (e.g., hydrolysis of the ester) may occur under prolonged acidic conditions .
  • Solutions :
  • Use high-boiling solvents (e.g., DMF) to enhance solubility of adamantyl intermediates.
  • Optimize catalyst loading (e.g., NaH or K₂CO₃) to accelerate nucleophilic substitution .
  • Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal timepoints .

Q. How does the adamantyl group influence the reactivity and stability of this compound in radical or photochemical reactions?

  • Methodological Answer :

  • Steric Effects : The rigid adamantane framework reduces accessibility to the β-keto ester, slowing radical addition or oxidation reactions .
  • Electronic Effects : The electron-donating nature of adamantane stabilizes radical intermediates, as observed in ESR studies of analogous compounds .
  • Case Study : In photochemical [2+2] cycloadditions, adamantyl-substituted β-keto esters show reduced quantum yields compared to non-bulky analogs due to restricted conformational flexibility .

Q. What computational strategies are effective for modeling the crystal packing and intermolecular interactions of adamantyl-containing β-keto esters?

  • Methodological Answer :

  • Software Tools : SHELX suite for refining X-ray diffraction data, particularly for resolving disorder in adamantyl groups .
  • Density Functional Theory (DFT) : Used to predict hydrogen-bonding patterns (e.g., C=O···H interactions) and lattice energies. For example, PBE/def2-TZVP calculations align with experimental unit-cell parameters (e.g., monoclinic P21/c space group) .
  • Challenges : High computational cost due to the adamantyl group’s conformational rigidity requires simplified force fields or fragment-based approaches .

Q. How can contradictory spectral data (e.g., NMR shifts) for adamantyl-substituted β-keto esters be resolved?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents deshield adamantyl protons, shifting signals upfield by 0.1–0.3 ppm .
  • Dynamic Effects : Variable-temperature NMR (e.g., 100–300 K) identifies rotational barriers in the adamantyl-ester linkage .
  • Cross-Validation : Use HSQC/HMBC experiments to assign ambiguous carbons and confirm connectivity .

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